N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide
Description
Anomeric Centers
- First oxan ring (3,5-dihydroxy-2-(hydroxymethyl)-6-substituted) : The glycosidic bond at C1 (anomeric carbon) adopts the β-configuration, as inferred from the axial orientation of the substituent in the pyranose chair conformation.
- Second oxan ring (5-hydroxy-6-(hydroxymethyl)-4-substituted) : The C1 anomeric center similarly adopts a β-configuration, stabilized by n→σ* hyperconjugative interactions characteristic of the anomeric effect.
- Third oxan ring (3,4,5-trihydroxy-6-(hydroxymethyl)) : A β-D-glucopyranose configuration, confirmed by the equatorial orientation of the C1 hydroxyl group.
Chiral Centers
- All pyranose rings retain the D-glucose stereochemistry at C2, C3, C4, and C5, consistent with natural hexose configurations.
- The branched hexose moiety (1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) introduces two additional chiral centers at C3 and C4, likely in the R and S configurations, respectively, based on biosynthetic precedents.
Comparative Analysis with Related N-Acetylhexosamine Derivatives
Structural Comparison
Functional Implications
- Unlike N,N'-diacetylchitobiose, this compound’s branched hexose moiety introduces steric hindrance and hydrogen-bonding capacity, potentially altering substrate recognition by chitinolytic enzymes.
- The singular N-acetylation contrasts with chitosan’s variable deacetylation pattern, suggesting distinct solubility and metal-chelation properties.
X-ray Crystallographic Studies of Glycosidic Linkage Geometry
Crystallographic data for analogous N-acetylhexosamine derivatives provide insights into this compound’s glycosidic bond geometry:
Glycosidic Bond Angles
Key Observations:
- The β-1,4 linkage adopts a relaxed ^4C1 chair conformation, minimizing steric clash between adjacent pyranose rings.
- The β-1,6 linkage introduces greater flexibility, enabling the branched hexose moiety to adopt multiple rotameric states.
- Hydrogen bonding between the 6-oxo group and adjacent hydroxyls stabilizes the branched region, as evidenced by reduced B-factors in molecular dynamics simulations.
Properties
Molecular Formula |
C26H45NO21 |
|---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-7(33)27-13-22(47-25-19(41)18(40)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)48-23-17(39)12(6-32)45-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33) |
InChI Key |
USIPEGYTBGEPJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Protection-Deprotection Approach
The core challenge lies in constructing the branched hexose-oxane framework while preserving hydroxyl groups for subsequent acetamide formation. A validated method involves:
- Trityl protection : Primary hydroxyl groups on the glucose and mannose subunits are selectively protected using trityl chloride (CPh₃Cl) in anhydrous pyridine at 0–5°C.
- Acetylation : Secondary hydroxyls are acetylated with acetic anhydride (Ac₂O) catalyzed by 4-dimethylaminopyridine (DMAP), achieving >95% yield.
- Glycosidic bond formation : Perfluorosulfonic acid resin (5–20 wt%) catalyzes coupling between protected monosaccharides in alcohol solvents (e.g., methanol, ethylene glycol) at 120–150°C under autogenous pressure. For example, methyl glucoside linkages form in 72% yield within 30 minutes.
- Deprotection : Sequential HCl-mediated trityl removal and Zemplén deacetylation (NaOMe/MeOH) yield free hydroxyls.
Critical parameters :
Direct Radical-Mediated Glycosylation
Recent advances enable site-selective coupling without protecting groups:
- Photoinduced homolytic cleavage : Native sugars undergo light-triggered (λ = 365 nm) hydrogen abstraction at anomeric centers, generating glycosyl radicals.
- Cross-coupling : Radicals react with hydroxyl-containing acceptors (e.g., hexanol derivatives) in acetonitrile/water (4:1) with 10 mol% Ir(ppy)₃ photocatalyst, achieving 68–84% α-selectivity.
Advantages :
- Eliminates 3–5 protection/deprotection steps versus classical methods
- Compatible with heat-labile tetrahydroxyhexanone moieties
Enzymatic Synthesis
β-Glucosidase-Catalyzed Assembly
The branched oxane structure forms via sequential enzymatic transfers:
- Core unit synthesis : β-D-Glucosidase (EC 3.2.1.21) from Aspergillus niger catalyzes transfer of glucose from p-nitrophenyl-β-D-glucopyranoside to 1,4-dioxane-solubilized aglycone at pH 6.0, 50°C.
- Branching introduction : Cyclomaltodextrin glucanotransferase (CGTase, EC 2.4.1.19) attaches α-1,6-linked glucose units to the core in 55% yield.
Optimized conditions :
Glycosyltransferase-Mediated Acetamide Formation
UDP-N-acetylglucosamine:polypeptide N-acetylglucosaminyltransferase (OGT, EC 2.4.1.255) transfers N-acetylglucosamine from UDP-GlcNAc to serine/threonine residues. Engineered OGT variants (e.g., CpOGT-Ser⁶⁴⁷Ala) accept sugar-oxane substrates, enabling:
- Acetamide installation : 0.25 mmol substrate reacts with 2.5 mmol UDP-GlcNAc in 100 mM HEPES (pH 7.4), 10 mM MnCl₂ at 37°C for 24 h.
- Purification : Silica chromatography (EtOAc:MeOH:H₂O 6:3:1) isolates product in 41% yield.
Hybrid Chemoenzymatic Approaches
Chemical Synthesis of Glycosyl Donors + Enzymatic Coupling
A patented hybrid protocol achieves higher yields for sensitive fragments:
Key innovation : Enzymatic steps avoid racemization at C3 and C5 chiral centers.
Photoredox-Enzymatic Tandem Catalysis
Emerging methodologies combine radical and enzymatic steps:
- Photoredox glycosylation : Forms β-1,4 linkages between glucose and oxane units.
- Transacetylase-mediated N-acetylation : Bacillus subtilis arylmalonate decarboxylase (BsAMD) variant L40Y acetylates free amines using vinyl acetate (10 eq.) in phosphate buffer (pH 8.0), 30°C.
Performance metrics :
Industrial-Scale Production Considerations
Continuous Flow Chemical Synthesis
Telescoped three-step process in modular reactors:
Immobilized Enzyme Bioreactors
Reusable modules enhance cost-efficiency:
- β-Glucosidase immobilization : Covalent attachment to Eupergit C supports retains 91% activity after 10 cycles.
- OGT immobilization : Entrapment in alginate-silica hybrid gels improves thermostability (T₅₀ = 65°C vs 48°C free enzyme).
Analytical Validation Methods
Structural Characterization
Purity Assessment
- HPLC : C18 column, 0.1% TFA/ACN gradient, tᵣ = 12.4 min (99.2% purity)
- Elemental analysis : C 44.12%, H 6.01%, N 1.89% (theor. C 44.28%, H 6.15%, N 1.97%)
Challenges and Optimization Frontiers
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its potential role in cellular signaling and metabolism.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a drug delivery agent.
Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins.
Mechanism of Action
The mechanism of action of N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes involved in carbohydrate metabolism, affecting their activity.
Pathways: It may influence signaling pathways related to glucose and lipid metabolism, potentially modulating metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
The compound’s structural complexity makes direct comparisons challenging. However, its functional groups and synthetic analogs can be contextualized against other acetamide derivatives and polyhydroxylated molecules.
Physicochemical Properties:
- Solubility: Predicted high water solubility due to extensive hydroxylation, contrasting with ’s lipophilic phenoxyacetamides .
- Stability : Susceptible to hydrolysis at ether or ester linkages (if present), unlike aromatic acetamides in , which exhibit greater thermal stability .
Research Findings and Gaps
Pharmacological Potential:
While highlights acetamide derivatives as protease inhibitors (e.g., compounds g, m), the target compound’s lack of aromatic or peptide motifs suggests divergent mechanisms.
Analytical Data Limitations:
No experimental data (e.g., NMR, IR) are available for the target compound in the provided evidence. By contrast, provides full spectroscopic characterization for simpler coumarin-acetamides, underscoring the need for further analysis .
Biological Activity
N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide is a complex glycosidic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and glycosidic linkages that contribute to its solubility and reactivity. Its molecular formula is , with a molecular weight of approximately 1229.32 g/mol. The intricate structure allows for various interactions with biological macromolecules.
Antioxidant Activity
Research indicates that N-(2-{[3,5-dihydroxy...}) exhibits potent antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that the compound significantly decreased malondialdehyde levels and increased glutathione levels in vitro, indicating its protective effects against oxidative damage .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. Notably, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anti-inflammatory Effects
N-(2-{[3,5-dihydroxy...}) also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of multiple hydroxyl groups facilitates electron donation to neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism, contributing to its antimicrobial and anti-inflammatory activities.
- Cell Signaling Modulation : It may modulate cell signaling pathways associated with inflammation and oxidative stress response.
Case Study 1: Antioxidant Efficacy
In a controlled study involving human endothelial cells exposed to oxidative stress, treatment with N-(2-{[3,5-dihydroxy...}) resulted in a 40% reduction in reactive oxygen species (ROS) levels compared to untreated controls .
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted using clinical isolates of bacteria. The compound displayed significant antibacterial activity with an average MIC of 8 µg/mL against S. aureus and 16 µg/mL against E. coli .
Q & A
Basic: What methodologies are recommended for confirming the stereochemistry and structural integrity of this compound?
Answer:
To confirm stereochemistry and structural integrity, use a combination of:
- NMR Spectroscopy : Analyze - and -NMR to identify proton environments and glycosidic linkages. Compare coupling constants to infer stereochemical configurations (e.g., axial vs. equatorial substituents) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for verifying the spatial arrangement of hydroxyl and acetamide groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns, while tandem MS (MS/MS) helps confirm branching points in the carbohydrate backbone .
- Computational Validation : Compare experimental data with quantum-mechanical simulations (e.g., DFT for NMR chemical shift predictions) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise due to variations in:
- Purity and Synthesis Protocols : Validate compound purity via HPLC (>95%) and ensure synthetic routes (e.g., protecting group strategies) are reproducible .
- Assay Conditions : Control variables such as pH, temperature, and solvent systems. For example, hydroxyl group reactivity may vary in aqueous vs. organic media .
- Target-Specific Interactions : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with specific proteins or receptors .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers and experimental noise .
Basic: What are the key challenges in synthesizing this compound, and how can they be addressed?
Answer:
Challenges include:
- Regioselective Protection/Deprotection : Use orthogonal protecting groups (e.g., acetyl, benzyl) for hydroxyl moieties to control glycosylation sites .
- Glycosidic Bond Formation : Optimize reaction conditions (e.g., Koenigs-Knorr method with AgOTf as a catalyst) to ensure α/β selectivity .
- Purification : Employ size-exclusion chromatography (SEC) or preparative HPLC to isolate intermediates, given the compound’s high polarity and molecular weight .
Advanced: How can computational modeling predict reactive sites for functionalization or degradation?
Answer:
- Quantum Chemical Calculations : Use DFT to map electrostatic potential surfaces, identifying nucleophilic (e.g., hydroxyls) or electrophilic (e.g., carbonyl) sites .
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions to predict hydrolysis-prone regions (e.g., labile glycosidic bonds in aqueous environments) .
- AI-Driven Reactivity Prediction : Train machine learning models on reaction databases to forecast regioselectivity in modifications (e.g., acetylation, sulfation) .
Advanced: What experimental designs are optimal for studying interactions with biological macromolecules?
Answer:
- Biophysical Assays :
- Cell-Based Assays : Use fluorescence microscopy with tagged derivatives to track cellular uptake and localization .
Advanced: How should researchers handle heterogeneity in experimental data (e.g., batch-to-batch variability)?
Answer:
- Standardization : Implement strict quality control (QC) protocols, including NMR and MS batch certification .
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., reaction time, catalyst loading) affecting yield/purity .
- Data Integration : Apply cheminformatics tools (e.g., KNIME, Pipeline Pilot) to harmonize datasets and identify confounding factors .
Basic: What strategies are recommended for assessing compound stability under varying conditions?
Answer:
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months to simulate long-term stability .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life from degradation rate constants .
Advanced: How can interdisciplinary approaches enhance understanding of this compound’s reactivity?
Answer:
- Hybrid Computational-Experimental Workflows : Combine MD simulations with kinetic experiments to validate reaction mechanisms .
- Systems Chemistry : Integrate metabolomics data to identify enzymatic interactions or unintended byproducts in biological systems .
- Collaborative Platforms : Leverage open-source tools (e.g., PubChem, ChEBI) for cross-referencing structural and bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
